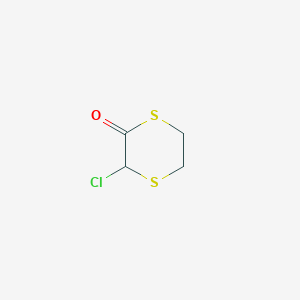

3-Chloro-1,4-dithian-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-1,4-dithian-2-one is a useful research compound. Its molecular formula is C4H5ClOS2 and its molecular weight is 168.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Organosulfur Compounds

3-Chloro-1,4-dithian-2-one serves as a key intermediate in the synthesis of various organosulfur compounds. Its structure allows for the formation of dithianes and dithiolanes, which are important for creating functionalized organic molecules.

Case Study: Modular Routes to Dithianes

A study demonstrated the synthesis of 1,3-dithian-2-ones through radical addition reactions involving xanthates. The process yielded moderate amounts of dithianes, which have applications in polymer chemistry and materials science .

| Compound Type | Yield (%) | Application Area |

|---|---|---|

| 1,3-Dithian-2-ones | 60-75 | Polymer production, adhesives |

| 1,2-Dithiolanes | 50-70 | Antifouling agents, lubricants |

Catalytic Applications

The compound has been utilized in catalytic processes, particularly in thioketalization reactions. For example, copper-catalyzed thioketalization of enones with this compound has shown high yields, making it a valuable reagent in synthetic organic chemistry .

Case Study: Thioketalization of Enones

In a recent study, the reaction of enones with this compound yielded products with up to 99% efficiency under optimized conditions. This highlights the compound's efficacy as a thioketalizing agent .

| Enone Type | Yield (%) | Solvent Used |

|---|---|---|

| Aromatic Enones | 98 | TCM |

| Methyl-substituted Enones | 95 | Et₂O |

Pharmaceutical Applications

This compound also plays a role in drug development. Its derivatives have been investigated for their potential therapeutic effects.

Case Study: Drug Development

Research has identified that derivatives of dithiane compounds exhibit bioactivity against various biological targets. For instance, modifications to the dithiane structure have led to compounds with enhanced bioavailability and reduced toxicity compared to their analogs .

| Compound Derivative | Target Disease | Bioactivity Level |

|---|---|---|

| Dithiane-based Antihypertensives | Hypertension | High |

| Antimicrobial Dithiolanes | Bacterial Infections | Moderate |

Environmental Applications

The environmental applications of this compound are noteworthy as well. Its derivatives have been explored as additives in lubricants and materials designed to reduce environmental impact.

Case Study: Green Chemistry Initiatives

Research indicates that certain dithiane derivatives can function as environmentally friendly lubricants due to their biodegradability and low toxicity . This aligns with current trends in green chemistry aimed at reducing harmful chemical waste.

| Application | Environmental Impact |

|---|---|

| Biodegradable Lubricants | Low |

| Pollutant Removal Polymers | Moderate |

Propriétés

Numéro CAS |

88682-21-7 |

|---|---|

Formule moléculaire |

C4H5ClOS2 |

Poids moléculaire |

168.7 g/mol |

Nom IUPAC |

3-chloro-1,4-dithian-2-one |

InChI |

InChI=1S/C4H5ClOS2/c5-3-4(6)8-2-1-7-3/h3H,1-2H2 |

Clé InChI |

ACMZLXNGPFSZHL-UHFFFAOYSA-N |

SMILES |

C1CSC(=O)C(S1)Cl |

SMILES canonique |

C1CSC(=O)C(S1)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.